molecular formula C23H23ClN2O4S B5207127 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5207127
M. Wt: 459.0 g/mol
InChI Key: XRUAFYIBFGMDEN-UHFFFAOYSA-N
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Description

2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2-Phenylethyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a chlorophenyl and methoxybenzene moiety, along with an acetamide group linked to a phenylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2-Phenylethyl)acetamide typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-chlorophenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the sulfonamide intermediate.

    Acylation Reaction: The sulfonamide intermediate is then subjected to an acylation reaction with 2-phenylethylamine and acetic anhydride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2-Phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Methoxy derivatives and cyano derivatives.

Scientific Research Applications

2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2-Phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and microbial infections.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2-Phenylethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the sulfonamide and phenylethyl groups.

    4-Methoxybenzenesulfonamide: Contains the sulfonamide and methoxybenzene moiety but lacks the chlorophenyl and acetamide groups.

    N-(2-Phenylethyl)acetamide: Contains the phenylethyl and acetamide groups but lacks the sulfonamide and chlorophenyl moieties.

Uniqueness

2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2-Phenylethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both sulfonamide and acetamide groups, along with the chlorophenyl and phenylethyl moieties, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-30-21-11-13-22(14-12-21)31(28,29)26(20-9-7-19(24)8-10-20)17-23(27)25-16-15-18-5-3-2-4-6-18/h2-14H,15-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUAFYIBFGMDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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